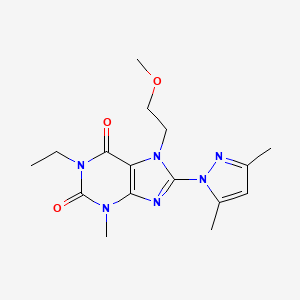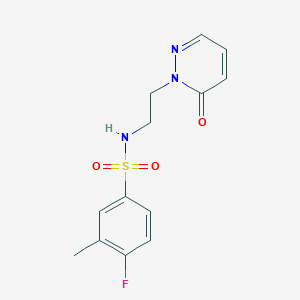
4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that falls under the category of sulfonamides. It is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 3-position on the benzenesulfonamide ring. The presence of the pyridazine moiety further adds to its complexity and potential functionality in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves several synthetic steps:
Starting Materials: The synthesis typically begins with the preparation of the 4-fluoro-3-methylbenzenesulfonamide core. This can be achieved through electrophilic substitution reactions where fluorine and methyl groups are introduced onto the benzene ring.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a series of cyclization reactions involving appropriate precursors such as hydrazine derivatives.
Coupling Reaction: The final step involves coupling the prepared benzenesulfonamide with the pyridazine derivative through a condensation reaction, typically under acidic or basic conditions to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Large-scale reactions might require optimization of parameters like temperature, pressure, and reaction time to maximize yield and minimize by-products.
Purification: The product can be purified through methods such as recrystallization, chromatography, or distillation to achieve the desired purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyridazine moiety.
Reduction: Reduction of the sulfonamide group may be possible under specific conditions, altering the compound's reactivity.
Substitution: The fluorine atom on the benzene ring can be a site for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromic acid under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or amines under high temperature and pressure conditions.
Major Products Formed
The major products from these reactions can vary but often include oxidized derivatives, reduced sulfonamides, or substituted benzenesulfonamides with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its functional groups.
Synthetic Intermediates: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide moiety, which is known to interact with various biological targets.
Medicine
Pharmaceuticals: Potential application in drug development as a scaffold for designing bioactive molecules.
Antibacterial Agents: Sulfonamide derivatives are historically significant in antibacterial research.
Industry
Material Science: Could be explored for applications in the development of new materials with unique properties.
Mecanismo De Acción
The exact mechanism of action of 4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific application. Generally, sulfonamides act by mimicking the structure of para-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase in bacteria, leading to a bacteriostatic effect. For other applications, the mechanism could involve the interaction with metal centers in catalysts or binding to specific protein targets in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-fluoro-3-methylbenzenesulfonamide
3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Uniqueness
What sets 4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide apart is the unique combination of functional groups, allowing it to exhibit distinct reactivity patterns and biological activities compared to its counterparts. The presence of both a fluorine atom and a pyridazine ring enhances its potential interactions in various chemical and biological environments.
That’s an extensive dive into this compound! What draws you to this compound?
Propiedades
IUPAC Name |
4-fluoro-3-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S/c1-10-9-11(4-5-12(10)14)21(19,20)16-7-8-17-13(18)3-2-6-15-17/h2-6,9,16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBXWAGLVXQMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
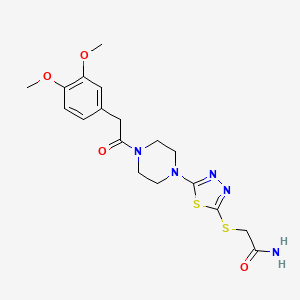
![N-(3-methoxypropyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2903796.png)
![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2903799.png)
![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2903800.png)
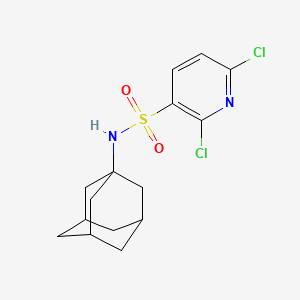

![7-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one](/img/structure/B2903803.png)
![N-{4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]phenyl}acetamide](/img/structure/B2903804.png)
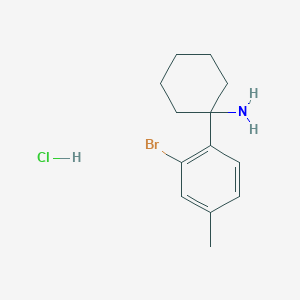
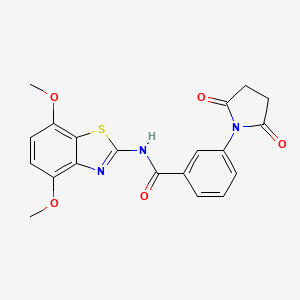
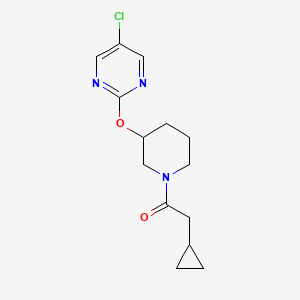

![2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2903812.png)
